

# Application Notes and Protocols for Butyl 4-methylbenzenesulfonate in Pharmaceutical Intermediate Synthesis

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## Compound of Interest

Compound Name: *Butyl 4-methylbenzenesulfonate*

Cat. No.: *B1265389*

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## Introduction

**Butyl 4-methylbenzenesulfonate**, also known as butyl tosylate, is a versatile and highly effective alkylating agent employed in the synthesis of a wide array of pharmaceutical intermediates. Its utility is rooted in the exceptional leaving group ability of the tosylate anion, which facilitates nucleophilic substitution reactions (S\_N2) with a variety of nucleophiles, including phenols, amines, and thiols. This property allows for the strategic introduction of a butyl group into a molecule, a common structural motif in many active pharmaceutical ingredients (APIs). The use of butyl tosylate often provides advantages over other alkylating agents, such as butyl halides, including higher reactivity and cleaner reaction profiles.

These application notes provide detailed protocols and data for the use of **Butyl 4-methylbenzenesulfonate** in the O-alkylation of phenolic compounds, a crucial transformation in the synthesis of various pharmaceutical intermediates. The synthesis of 4-butoxyaniline, a key intermediate for several pharmaceuticals, will be used as a representative example.

## Key Applications in Pharmaceutical Synthesis

The introduction of a butyl group via **Butyl 4-methylbenzenesulfonate** can significantly modify the physicochemical properties of a molecule, influencing its lipophilicity, metabolic stability,

and ultimately its pharmacokinetic and pharmacodynamic profile. Key applications include:

- O-Alkylation of Phenols: The formation of butyl aryl ethers is a common step in the synthesis of various drug candidates.
- N-Alkylation of Amines and Heterocycles: The butylation of primary and secondary amines is essential for building the core structures of many APIs.
- S-Alkylation of Thiols: The formation of butyl thioethers is another important transformation in medicinal chemistry.

## Data Presentation: O-Alkylation of 4-Aminophenol

The following table summarizes representative reaction conditions for the O-alkylation of 4-aminophenol to produce 4-butoxyaniline, a valuable pharmaceutical intermediate. This reaction is a classic example of a Williamson ether synthesis.

Parameter	Value
Reactants	
4-Aminophenol	1.0 eq
Butyl 4-methylbenzenesulfonate	1.1 - 1.5 eq
Base	$\text{K}_2\text{CO}_3$ , $\text{NaH}$ , or $\text{Cs}_2\text{CO}_3$
Reaction Conditions	
Solvent	Acetone, DMF, or Acetonitrile
Temperature	50 - 80 °C
Reaction Time	4 - 12 hours
Outcome	
Yield	85 - 95%
Purity (by HPLC)	>98%

## Experimental Protocols

### Application Note 1: Synthesis of 4-Butoxyaniline via O-Alkylation of 4-Aminophenol

4-Butoxyaniline is a key intermediate in the synthesis of various pharmaceuticals, including certain local anesthetics and other biologically active compounds. The following protocol describes a general procedure for its synthesis using **Butyl 4-methylbenzenesulfonate**.

#### Materials:

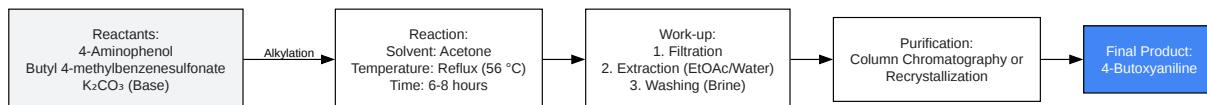
- 4-Aminophenol
- **Butyl 4-methylbenzenesulfonate**
- Potassium Carbonate ( $K_2CO_3$ ), anhydrous
- Acetone, anhydrous
- Ethyl acetate
- Deionized water
- Brine (saturated aqueous NaCl solution)
- Anhydrous sodium sulfate ( $Na_2SO_4$ )

#### Procedure:

- Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-aminophenol (1.0 eq) and anhydrous potassium carbonate (2.0 eq).
- Add anhydrous acetone to the flask to create a stirrable suspension.
- Reagent Addition: Add **Butyl 4-methylbenzenesulfonate** (1.2 eq) to the reaction mixture at room temperature.

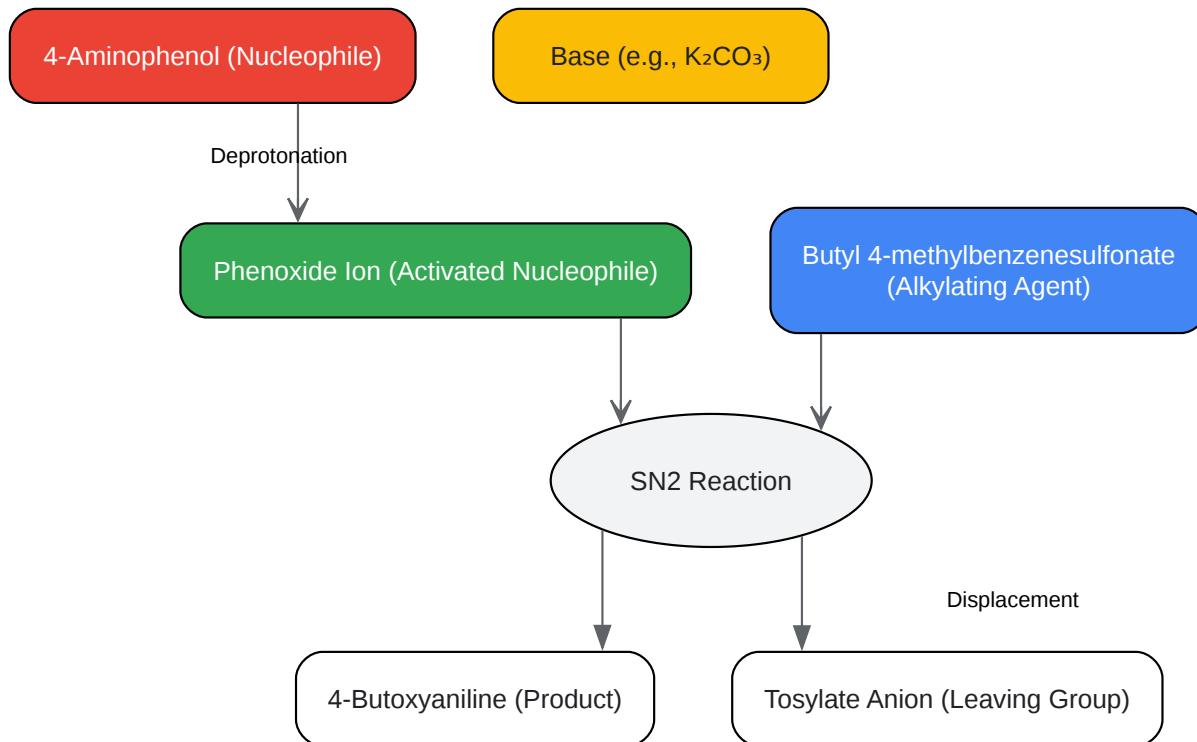
- Reaction Execution: Heat the reaction mixture to reflux (approximately 56 °C) and maintain for 6-8 hours.
- Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material (4-aminophenol) is consumed.
- Work-up:
  - Cool the reaction mixture to room temperature and filter off the inorganic salts.
  - Wash the filter cake with a small amount of acetone.
  - Concentrate the filtrate under reduced pressure to remove the acetone.
  - Dissolve the residue in ethyl acetate and transfer to a separatory funnel.
  - Wash the organic layer with deionized water (2x) and then with brine (1x).
- Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
- Purification: Purify the crude 4-butoxyaniline by silica gel column chromatography or recrystallization to obtain the final product.

## Mandatory Visualization



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Caption: Workflow for the synthesis of 4-Butoxyaniline.

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